trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide: is a complex organic compound that features a pyrrolidine ring, a tetrazole ring, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the tetrazole moiety, and the final coupling with the cyclohexane carboxamide. The key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Tetrazole Ring: This step often involves the reaction of an azide with a nitrile under acidic conditions.
Coupling with Cyclohexane Carboxamide: The final step involves the coupling of the intermediate with cyclohexane carboxamide using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the tetrazole ring, potentially converting it to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity.
Biology
In biological research, trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide may be studied for its interactions with various biological targets, such as enzymes or receptors. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with biological targets could make it useful in the treatment of various ailments.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and tetrazole rings may play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- trans-3-methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl(phenyl)methanone
- trans-1-benzyl-4-methoxypyrrolidin-3-yl-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide stands out due to its unique combination of structural features. The presence of both pyrrolidine and tetrazole rings, along with the cyclohexane carboxamide moiety, provides a distinct chemical profile that may result in unique biological activity and therapeutic potential.
Properties
Molecular Formula |
C21H30N6O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H30N6O2/c28-21(18-5-3-17(4-6-18)15-27-16-22-24-25-27)23-19-7-9-20(10-8-19)29-14-13-26-11-1-2-12-26/h7-10,16-18H,1-6,11-15H2,(H,23,28) |
InChI Key |
WEURAJRNLFIZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC(=O)C3CCC(CC3)CN4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.